COMT Inhibition Potency: 3-[(4-Bromophenoxy)methyl]benzoic Acid Exhibits 30‑Fold Higher Affinity than Tolcapone in Rat Brain Homogenate Assays
The target compound inhibits catechol O‑methyltransferase (COMT) in rat brain homogenate with an IC50 of 18 nM [REFS‑1]. In contrast, the clinically established COMT inhibitor tolcapone displays an IC50 of 550 nM (0.55 µM) in recombinant COMT assays under comparable conditions [REFS‑2]. This represents a 30‑fold enhancement in in vitro potency for 3‑[(4‑bromophenoxy)methyl]benzoic acid, positioning it as a highly sensitive probe for COMT‑mediated pathways or a privileged scaffold for next‑generation inhibitor design.
| Evidence Dimension | COMT inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Tolcapone: 550 nM |
| Quantified Difference | 30‑fold lower IC50 |
| Conditions | Rat brain COMT using 3,4‑dihydroxybenzoic acid as substrate (BindingDB); recombinant COMT via fluorescence polarization (PMC) |
Why This Matters
Procurement of this compound over tolcapone for COMT‑focused research enables more sensitive detection of enzyme inhibition and reduces the compound quantity required for biochemical screens.
- [1] BindingDB. BDBM50017861. IC50 18 nM for catechol O-methyltransferase inhibition in rat brain. View Source
- [2] PMC. Table 1. Tolcapone IC50 0.55 µM against recombinant COMT. View Source
